molecular formula C6H2F5N B3039871 2,6-Difluoro-4-(trifluoromethyl)pyridine CAS No. 1378824-94-2

2,6-Difluoro-4-(trifluoromethyl)pyridine

Cat. No.: B3039871
CAS No.: 1378824-94-2
M. Wt: 183.08 g/mol
InChI Key: XARXFSMGFLTPED-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and strong electron-withdrawing effects, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with a fluorinating agent such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This process yields a mixture of fluorinated pyridines, including this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine

Uniqueness

2,6-Difluoro-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which confer distinct electronic properties. Compared to its analogs, this compound exhibits higher thermal stability and reactivity in nucleophilic substitution reactions, making it particularly useful in the synthesis of complex molecules .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical properties, including high thermal stability and strong electron-withdrawing effects due to the presence of fluorine atoms. These characteristics make it a compound of interest in various scientific fields, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's structure features two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position on the pyridine ring. This configuration influences its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups can exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

A study focusing on fluorinated 7-aryl-2-pyridyl derivatives demonstrated that similar compounds exhibited significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The highest activity was attributed to specific structural modifications that enhanced interaction with cellular targets .

Antibacterial and Antifungal Properties

Research into trifluoromethylpyridine derivatives revealed promising antibacterial and antifungal activities. A series of compounds were synthesized and tested against different bacterial strains, showing effective inhibition at varying concentrations. For example, one study reported antibacterial activities measured in terms of Minimum Inhibitory Concentration (MIC) values across several derivatives .

CompoundMIC (mg/L)Activity
E140 ± 1.2Moderate
E226 ± 0.3Effective
F141 ± 1.9Moderate
F347 ± 3.5High

This table summarizes the antibacterial activity of selected derivatives, highlighting their effectiveness against specific pathogens.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to interact with enzymes critical for cell proliferation and survival, such as succinate dehydrogenase (SDH) .
  • Cell Membrane Disruption : Some studies suggest that fluorinated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Targeting Specific Pathways : The presence of electron-withdrawing groups like trifluoromethyl can enhance binding affinity to specific biological targets involved in disease pathways.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of biological activity for pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of trifluoromethylpyridine amide derivatives containing sulfur moieties and evaluated their antibacterial activities. Results indicated that certain modifications significantly enhanced their efficacy .
  • Antiproliferative Activity : The antiproliferative effects of fluorinated pyridines were assessed against various cancer cell lines, revealing that structural variations could lead to substantial differences in activity levels .
  • Molecular Docking Studies : Docking simulations have been employed to predict binding interactions between these compounds and target proteins, providing insights into their potential mechanisms of action .

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARXFSMGFLTPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378824-94-2
Record name 2,6-difluoro-4-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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